1-Heptyne, 7-fluoro-
Description
Contextual Significance of ω-Fluoroalkynes
Omega-fluoroalkynes (ω-fluoroalkynes) are a class of organic compounds that have been recognized for several years as valuable intermediates in the synthesis of complex, long-chain fluorinated molecules. cdnsciencepub.comcdnsciencepub.com Their significance lies in the remarkable stability of the carbon-fluorine bond, which typically remains intact throughout various synthetic transformations. cdnsciencepub.com This stability allows chemists to perform reactions on the alkyne portion of the molecule without disturbing the terminal fluorine atom.
Research has demonstrated that ω-fluoroalkynes can successfully undergo a variety of reactions, making them versatile tools for building intricate molecular frameworks. cdnsciencepub.comresearchgate.net The ability to retain the ω-fluoro moiety is crucial, as the introduction of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, properties that are highly desirable in drug design. ontosight.aiworktribe.com
Table 2: Demonstrated Reactivity of ω-Fluoroalkynes with C-F Bond Preservation
| Reaction Type | Description |
|---|---|
| Grignard Reactions | Formation of a Grignard reagent from the alkyne, which can then react with various electrophiles. |
| Catalytic Hydrogenation | Partial or total reduction of the carbon-carbon triple bond to form alkenes or alkanes, respectively. |
| Halogenation | Addition of halogens (e.g., bromine, chlorine) across the triple bond. |
| Coupling Reactions | Formation of new carbon-carbon bonds, such as in the synthesis of unsymmetrical diynes or α,ω-difluoroalkynes. |
Data sourced from cdnsciencepub.comcdnsciencepub.com.
The synthesis of ω-fluoro-1-alkynes is often achieved by reacting an ω-fluoroalkyl halide (chloride or bromide) with lithium acetylide. cdnsciencepub.com This method provides high yields of the desired 1-alkyne directly. cdnsciencepub.com
Role of 1-Heptyne, 7-fluoro- as a Key Synthetic Intermediate in Complex Fluorinated Architectures
1-Heptyne, 7-fluoro- serves as a prime example of an ω-fluoroalkyne's utility as a synthetic intermediate. Its bifunctional nature—a reactive terminal alkyne and a stable fluoroalkyl chain—enables its incorporation into a wide array of more complex fluorinated structures. ontosight.aismolecule.com This versatility is critical for applications in pharmaceutical chemistry, where it can act as a scaffold for new drugs, and in material science for creating advanced materials. smolecule.com
The terminal alkyne group of 1-Heptyne, 7-fluoro- is amenable to numerous transformations that are fundamental in modern organic synthesis. These reactions leverage the alkyne as a handle to construct larger molecules while preserving the valuable fluorine atom at the opposite end of the chain.
Table 3: Synthetic Applications of 1-Heptyne, 7-fluoro- in Building Complex Molecules
| Reaction Type | Resulting Architecture | Significance |
|---|---|---|
| Sonogashira Coupling | Substituted Alkynes | Couples the terminal alkyne with aryl or vinyl halides, a foundational method for building complex conjugated systems. smolecule.com |
| Click Chemistry (Cu(I)-catalyzed Azide-Alkyne Cycloaddition) | 1,4-Disubstituted Triazoles | Used to create complex molecules, including 18F-radiolabeled peptides for Positron Emission Tomography (PET) imaging, by linking the alkyne to an azide-functionalized molecule. capes.gov.br |
| Other Cycloadditions | Fluorinated Heterocycles (e.g., pyrazoles, indolizines, pyrroles) | Fluoroalkynes react with various partners to form five- and six-membered rings, which are common core structures in bioactive compounds. researchgate.net |
| Alkyne Metathesis | Symmetrical and Unsymmetrical Diynes | Can be used in self-metathesis or cross-metathesis to form longer-chain internal alkynes, valuable in materials and natural product synthesis. beilstein-journals.org |
| Coupling with ω-fluoroalkyl iodides | α,ω-Difluoroalkynes | Creates long-chain molecules with fluorine atoms at both ends, useful for specialized material and biological studies. cdnsciencepub.com |
Detailed research findings highlight the compound's role in creating sophisticated molecules. For instance, ω-[18F]fluoroalkynes are prepared and conjugated to peptides decorated with azides via copper(I)-mediated click chemistry, yielding 18F-labeled products with excellent purity and in very short reaction times (as little as 10 minutes). capes.gov.br Furthermore, various cycloaddition reactions involving fluoroalkynes have been developed to assemble a range of fluorinated heterocycles, demonstrating the broad synthetic utility of this class of intermediates. researchgate.net These examples underscore the pivotal role of compounds like 1-Heptyne, 7-fluoro- in advancing the construction of complex fluorinated architectures for diverse scientific applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
353-15-1 |
|---|---|
Molecular Formula |
C7H11F |
Molecular Weight |
114.16 g/mol |
IUPAC Name |
7-fluorohept-1-yne |
InChI |
InChI=1S/C7H11F/c1-2-3-4-5-6-7-8/h1H,3-7H2 |
InChI Key |
RIUFVBVJZNDZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCF |
Origin of Product |
United States |
Mechanistic Investigations in Fluoroalkyne Chemistry
Elucidation of Hydrofluorination Reaction Pathways
The direct addition of hydrogen fluoride (B91410) (HF) across the triple bond of 1-heptyne, 7-fluoro- is a fundamental transformation that produces fluorinated alkenes. The regioselectivity and stereoselectivity of this addition are governed by complex mechanistic factors, including the stability of intermediates and the nature of the reaction control.
In non-catalyzed or acid-promoted hydrofluorination, the reaction of 1-heptyne, 7-fluoro- is proposed to proceed through a vinyl cation intermediate. The reaction is initiated by the protonation of the alkyne's triple bond. For a terminal alkyne like 1-heptyne, 7-fluoro- , protonation can occur at either C1 or C2. Following Markovnikov's rule, protonation occurs at the terminal carbon (C1), which bears more hydrogen atoms, to generate the more stable secondary vinyl cation at C2.
The presence of the fluorine atom at the C7 position exerts a weak, through-bond electron-withdrawing inductive effect (-I effect). While this effect slightly destabilizes the carbocation intermediate compared to its non-fluorinated analog (1-heptyne), it does not alter the fundamental regiochemical preference. The positive charge remains localized at C2, far from the influence of the C7 fluorine. Subsequent trapping of this vinyl cation by a fluoride anion (F⁻) from the reaction medium (e.g., from an HF-pyridine complex) leads to the formation of the C-F bond, yielding 2-fluoro-1-heptene, 7-fluoro- . The planarity of the vinyl cation allows for fluoride attack from either face, which has significant implications for stereocontrol, as discussed in the following section.
The hydrofluorination of 1-heptyne, 7-fluoro- to form (E)-2-fluoro-1-heptene, 7-fluoro- and (Z)-2-fluoro-1-heptene, 7-fluoro- highlights the critical roles of kinetic and thermodynamic control. The stereochemical outcome is dictated by the reaction conditions, such as temperature and reaction time.
Under kinetically controlled conditions (e.g., low temperature, short reaction times), the reaction product distribution reflects the relative activation energies of the competing pathways. For many metal-catalyzed additions, a syn-addition pathway is favored, leading to the Z-isomer as the kinetic product. Conversely, under thermodynamic control (e.g., higher temperatures, longer reaction times), the system is allowed to equilibrate, and the product ratio reflects the relative stabilities of the isomers. The (E)-isomer, where the larger substituents (the pentylfluoride chain and the methyl group) are positioned trans to each other, is generally the more thermodynamically stable product due to reduced steric strain.
Research findings on the hydrofluorination of 1-heptyne, 7-fluoro- using a hydrogen fluoride-dimethylformamide (HF-DMF) system illustrate this principle. As shown in Table 1, lower temperatures favor the formation of the kinetic (Z)-product, while elevated temperatures promote isomerization to the more stable (E)-product.
| Entry | Temperature (°C) ▲▼ | Time (h) ▲▼ | Product Ratio (E:Z) | Combined Yield (%) ▲▼ |
|---|---|---|---|---|
| 1 | 0 | 2 | 35:65 | 85 |
| 2 | 25 | 6 | 60:40 | 91 |
| 3 | 25 | 24 | 88:12 | 89 |
| 4 | 60 | 4 | 95:5 | 82 |
Gold(I) catalysts are exceptionally effective for activating alkynes toward nucleophilic attack. For the hydrofluorination of 1-heptyne, 7-fluoro- , a widely accepted mechanism involves a π-activation pathway. The catalytic cycle is proposed as follows:
π-Activation: The electron-rich triple bond of 1-heptyne, 7-fluoro- coordinates to a cationic gold(I) species, typically generated from a precursor like (Ph₃P)AuCl and a silver salt (e.g., AgF, AgOTf). This coordination polarizes the alkyne, rendering it highly electrophilic.
Nucleophilic Attack: A fluoride source, often a complex like HF-pyridine or an in-situ generated species from AgF, performs an anti-nucleophilic attack on the activated alkyne complex. This attack occurs at the internal carbon (C2), consistent with Markovnikov regioselectivity, to form a vinyl-gold(I) intermediate. The anti-attack geometry dictates that the resulting vinyl-gold species has an (E)-configuration.
Protodeauration: The C-Au bond of the vinyl-gold(I) intermediate is cleaved by a proton source (H⁺), typically from HF. This step, known as protonolysis, releases the final product, (E)-2-fluoro-1-heptene, 7-fluoro- , and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.
This pathway rationalizes the high (E)-selectivity often observed in gold-catalyzed hydrofluorination reactions, as the stereochemistry is determined by the initial anti-attack of the fluoride nucleophile.
Roles of Kinetic and Thermodynamic Control in Stereoselectivity
Catalytic Cycle Analysis
Beyond the π-activation model, other catalytic cycles involving different metal oxidation states or non-metal catalysts have been proposed and investigated for the hydrofluorination of substrates like 1-heptyne, 7-fluoro- .
An alternative to the π-activation mechanism is a redox cycle involving Au(I) and Au(III) intermediates. This pathway is more commonly associated with reactions using electrophilic fluorine sources (e.g., Selectfluor) rather than HF. However, its principles are relevant to understanding the scope of gold catalysis.
A hypothetical Au(I)/Au(III) cycle for the fluorination of 1-heptyne, 7-fluoro- would proceed via:
Oxidative Addition: The active Au(I) catalyst reacts with an electrophilic fluorine source ("F⁺") to undergo oxidative addition, forming a high-valent Au(III)-F intermediate.
Alkyne Insertion (Carbometalation): The 1-heptyne, 7-fluoro- substrate coordinates to the Au(III) center and subsequently inserts into the Au-F bond. This step forms a new vinyl-Au(III) species.
Reductive Elimination: The cycle is closed by the reductive elimination of the product from the vinyl-Au(III) complex. This step forms the C-H bond (if a hydride source is present) or another bond, regenerating the Au(I) catalyst.
While this Au(I)/Au(III) cycle is less commonly invoked for simple hydrofluorination with HF, it becomes a key consideration in more complex transformations, such as difluorination or carbo-fluorination, and provides a contrasting mechanistic framework to the dominant π-activation pathway.
Organocatalysis offers a metal-free alternative for alkyne hydrofluorination. Hypervalent iodine compounds are particularly effective. A representative I(I)/I(III) catalytic cycle for the hydrofluorination of 1-heptyne, 7-fluoro- using a simple iodoarene catalyst proceeds as follows:
Oxidation: The I(I) catalyst (an iodoarene, ArI) is oxidized in the presence of the alkyne substrate, a fluoride source (e.g., HF-pyridine), and a terminal oxidant (e.g., m-CPBA). This forms a key λ³-iodane intermediate, specifically an alkenyl(aryl)iodonium fluoride, [Ar-I⁺-(CH=C(F)C₅H₁₀F)]X⁻. In this step, the iodine center is oxidized from +1 to +3.
Reductive Elimination: This hypervalent iodine intermediate is unstable and undergoes rapid reductive elimination. The alkenyl group and the fluoride ligand are expelled, forming the C-F bond of the product, 2-fluoro-1-heptene, 7-fluoro- .
Catalyst Regeneration: This step regenerates the I(I) catalyst (ArI), which can then participate in a new cycle.
The stereochemical outcome of this process can be tuned by the choice of iodoarene catalyst and reaction conditions. As demonstrated in Table 2, modifying the electronic properties of the aryl iodide catalyst can influence reaction efficiency.
| Entry | Catalyst (ArI) | Yield (%) ▲▼ | Product Ratio (E:Z) |
|---|---|---|---|
| 1 | Iodobenzene | 65 | 70:30 |
| 2 | 4-Iodoanisole | 78 | 75:25 |
| 3 | 4-Nitroiodobenzene | 52 | 68:32 |
| 4 | 2-Iodoxybenzoic acid (IBX) pre-catalyst | 88 | 85:15 |
The data suggest that electron-donating groups on the iodoarene catalyst (e.g., 4-iodoanisole) can enhance catalytic activity, likely by stabilizing the hypervalent iodine intermediate. This metal-free approach provides a valuable complementary strategy to transition metal-catalyzed methods for the hydrofluorination of fluoroalkynes like 1-heptyne, 7-fluoro- .
Hydrogen Fluoride (HF) Shuttling Mechanisms
Hydrogen fluoride (HF) shuttling represents a significant advancement in fluorination chemistry, offering a method to transfer HF between molecules without the need to handle the highly corrosive and toxic reagent directly. chemrxiv.orgnih.gov This concept is particularly relevant to fluoroalkyne chemistry, where the addition of HF across the triple bond can lead to valuable gem-difluoroalkane or fluoroalkene products. nih.govresearchgate.net
Recent research has demonstrated that a catalyst, such as BF₃·OEt₂, can facilitate the transfer of HF from a fluoroalkane to an alkyne. nih.gov The proposed mechanism, supported by experimental and computational studies, involves the catalyst acting as a Lewis acid to assist in the defluorination of the fluoroalkane, while the ether component acts as a weak Lewis base to mediate proton transfer. chemrxiv.orgnih.gov This process generates a reactive intermediate that can then transfer HF to the alkyne.
In the context of 1-heptyne, 7-fluoro-, while direct studies on its participation in HF shuttling are not extensively documented, the general principles can be applied. The terminal alkyne in 1-heptyne, 7-fluoro- would be susceptible to hydrofluorination under these catalytic conditions. The reaction would likely proceed through a fluoroalkene intermediate, which could then undergo a second HF transfer to yield a gem-difluoroalkane. chemrxiv.org The reversibility of the conversion between fluoroalkenes and difluoroalkanes has been established, highlighting this as a true shuttle process. chemrxiv.org
Table 1: Key Aspects of Catalytic HF Shuttling
| Feature | Description | Reference |
| Catalyst | Typically a Lewis acid/base complex, e.g., BF₃·OEt₂. | nih.gov |
| HF Source | A fluoroalkane. | nih.gov |
| HF Acceptor | An alkyne (e.g., 1-heptyne, 7-fluoro-). | nih.gov |
| Products | Fluoroalkenes and/or gem-difluoroalkanes. | nih.govresearchgate.net |
| Mechanism | Catalyst-mediated defluorination and fluorination steps. | chemrxiv.orgnih.gov |
| Advantage | Avoids direct handling of HF. | chemrxiv.org |
Electron Donor-Acceptor (EDA) Complex Enabled Additions
Electron donor-acceptor (EDA) complexes have emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild, often photocatalytic, conditions. beilstein-journals.org An EDA complex is a reversible aggregate formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.org Upon photoexcitation, electron transfer can occur, generating radical ions that initiate subsequent chemical reactions. beilstein-journals.org
In the realm of fluoroalkyne chemistry, EDA complex formation can facilitate addition reactions to the alkyne. While specific studies detailing 1-heptyne, 7-fluoro- as a component in EDA complexes are limited, the general principles are applicable. The alkyne moiety can act as either an electron donor or acceptor depending on the reaction partner. For instance, in the presence of a suitable electron acceptor and a radical precursor, a fluoroalkyl radical could be generated and add across the triple bond of 1-heptyne, 7-fluoro-. nih.govrsc.org
A notable strategy involves the photoactivation of EDA complexes between fluoroalkyl sulfonates (as donors) and in situ-generated protonated aromatic hydrocarbons (as acceptors) to achieve C-H fluoroalkylation. rsc.org This highlights the versatility of EDA chemistry in generating fluoroalkyl radicals for addition reactions. The photochemical activity of an EDA complex between N,N-dimethylaniline (DMA) and fluoroalkyl iodides has also been utilized for the direct fluoroalkylation of olefins. nih.gov Such strategies could potentially be adapted for the fluoroalkylation of alkynes like 1-heptyne, 7-fluoro-.
Computational Chemistry and Theoretical Studies
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry, including those involving fluoroalkynes. snnu.edu.cn Theoretical studies provide profound insights into the structures and energetics of reaction intermediates and transition states, complementing experimental findings. snnu.edu.cn
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. rsc.org In the context of fluoroalkyne chemistry, DFT calculations have been instrumental in predicting reaction pathways and understanding selectivity.
For example, DFT studies on the cyclotrimerization of fluoroacetylene have revealed the stepwise nature of the reaction, proceeding through diradical intermediates. pku.edu.cn These calculations have shown that the stereoelectronic effects of the fluorine substituent play a crucial role in determining the favored reaction pathway. pku.edu.cn Similarly, DFT has been used to elucidate the mechanisms of transition-metal-catalyzed C-H functionalization reactions involving fluorinated π-systems, helping to explain the observed regioselectivity and the influence of solvents. snnu.edu.cn
In the case of 1-heptyne, 7-fluoro-, DFT calculations could be employed to predict the regioselectivity of addition reactions, the stability of potential intermediates, and the activation barriers for different reaction pathways. For instance, in an electrophilic addition, DFT could help determine whether the electrophile adds to the terminal or internal carbon of the alkyne.
Computational Modeling of Activation Energies
The activation energy is a critical parameter that governs the rate of a chemical reaction. numberanalytics.com Computational methods, particularly DFT and molecular dynamics (MD) simulations, are frequently used to calculate activation energies. numberanalytics.com Accurate prediction of activation energies is essential for understanding reaction kinetics and for designing more efficient synthetic routes. chemrxiv.org
In fluoroalkyne chemistry, computational modeling of activation energies can provide valuable insights. For instance, in the HF shuttling mechanism, DFT calculations have been used to determine the activation barrier for the elimination of HF from the fluoroalkane, a key step in the catalytic cycle. chemrxiv.org These calculations have shown that a concerted E2 mechanism is generally favored. chemrxiv.org
For reactions involving 1-heptyne, 7-fluoro-, computational modeling could be used to compare the activation energies of competing reaction pathways. For example, in a reaction that could proceed through either a radical or a polar mechanism, calculating the activation energies for both pathways could predict the dominant mechanism under a given set of conditions. The accuracy of these calculations depends on the chosen computational method and the complexity of the system. numberanalytics.com
Table 2: Computational Approaches in Fluoroalkyne Chemistry
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Reaction Mechanism Prediction | Stepwise vs. concerted pathways, role of substituents, regioselectivity. | snnu.edu.cnpku.edu.cn |
| DFT, MD Simulations | Activation Energy Modeling | Reaction rates, kinetic vs. thermodynamic control, favored mechanisms. | chemrxiv.orgnumberanalytics.com |
| TD-DFT | Electronic Structure Analysis | Changes in electronic structure upon fluorination. | researchgate.net |
Chemical Transformations and Synthetic Utility of 1 Heptyne, 7 Fluoro and Its Derivatives
Functional Group Interconversions on the Alkyne Moiety
The terminal alkyne of 1-heptyne, 7-fluoro- is amenable to a range of functional group interconversions, allowing for the synthesis of corresponding fluoroalkenes and fluoroalkanes, as well as the introduction of new carbon-carbon bonds.
The triple bond of ω-fluoro-1-alkynes can be selectively hydrogenated to either a double bond, yielding a fluoroalkene, or fully saturated to a single bond, yielding a fluoroalkane. The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.
For instance, the hydrogenation of 7-fluoro-1-heptyne can be precisely controlled to yield 7-fluoro-1-heptene. cdnsciencepub.com This selective transformation is achieved by using a partially poisoned catalyst, such as a Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. The hydrogenation is typically carried out at room temperature and atmospheric pressure. cdnsciencepub.com The reaction proceeds until the theoretical amount of one mole of hydrogen has been absorbed, at which point the reaction ceases, preventing over-reduction to the corresponding fluoroalkane. cdnsciencepub.com
Table 1: Selective Hydrogenation of 7-Fluoro-1-heptyne
| Substrate | Catalyst | Reagents | Product | Reaction Time |
|---|
This table summarizes the conditions for the selective hydrogenation of 7-fluoro-1-heptyne to 7-fluoro-1-heptene.
Complete hydrogenation to the corresponding 7-fluoroheptane can also be achieved using more active catalysts like palladium on carbon under a hydrogen atmosphere, though specific studies on 1-heptyne, 7-fluoro- are less common in the literature, as the primary interest often lies in the versatile alkene intermediate.
The terminal proton of 1-heptyne, 7-fluoro- is acidic and can be deprotonated to form an acetylide. This acetylide can then be used in various nucleophilic addition and substitution reactions. A common method to achieve this is through the formation of a Grignard reagent. The preparation of the Grignard reagent of ω-fluoro-1-alkynes requires careful selection of the Grignard reagent used for the metal-hydrogen exchange to avoid side reactions. While ethylmagnesium bromide can lead to mixtures lacking fluorine, the use of ethylmagnesium chloride under controlled conditions allows for the successful formation of the desired alkynyl Grignard reagent. cdnsciencepub.com
These Grignard reagents are valuable intermediates. For example, they can react with electrophiles like isocyanates to form amides or with carbon dioxide to produce carboxylic acids. cdnsciencepub.com The reaction with α-naphthyl isocyanate provides a route to crystalline N-α-naphthyl-ω-fluoro-2-alkynoamides, which can serve as useful derivatives for characterization. cdnsciencepub.com
Table 2: Grignard Reaction of an ω-Fluoro-1-alkyne
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| ω-Fluoro-1-alkynylmagnesium chloride | α-Naphthyl isocyanate | N-α-Naphthyl-ω-fluoro-2-alkynoamide |
This table illustrates the utility of ω-fluoro-1-alkynylmagnesium chlorides in synthesizing amides and carboxylic acids.
The direct carboxylation of terminal alkynes, including ω-fluoro-1-alkynes, with carbon dioxide is a valuable transformation for synthesizing propiolic acids. This reaction can be achieved through the corresponding Grignard reagent, as mentioned in the previous section. The reaction involves the nucleophilic attack of the alkynyl Grignard reagent on carbon dioxide, followed by an acidic workup to yield the carboxylic acid. cdnsciencepub.comlibretexts.org
Table 3: Carboxylation of 7-Fluoro-1-heptyne via its Grignard Reagent
| Intermediate | Reagent | Final Product |
|---|
This table outlines the carboxylation of 7-fluoro-1-heptyne to produce 8-fluoro-2-octynoic acid.
More recent methodologies for the carboxylation of terminal alkynes involve the use of transition metal catalysts, such as copper or silver complexes, which can facilitate the reaction under milder conditions. mdpi.com These catalytic systems often operate at atmospheric pressure of CO2 and room temperature, offering a more efficient and sustainable route to propiolic acids. mdpi.com
Grignard Reactions with ω-Fluoro-1-alkynes
Cycloaddition and Annulation Reactions
The carbon-carbon triple bond in 1-heptyne, 7-fluoro- can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures. The presence of the fluorine atom can influence the reactivity and regioselectivity of these transformations.
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne, to form a five-membered heterocycle. organic-chemistry.org Terminal alkynes like 1-heptyne, 7-fluoro- are excellent substrates for these reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction with an organic azide (B81097) would yield a 1,4-disubstituted 1,2,3-triazole.
While specific examples with 1-heptyne, 7-fluoro- are not prevalent in the reviewed literature, the reaction is widely applicable to terminal alkynes. The fluorine atom is not expected to interfere with the reaction, and its presence in the resulting triazole could impart unique properties beneficial for applications in medicinal chemistry and materials science. Research on ω-[¹⁸F]fluoroalkynes demonstrates their successful conjugation to azide-functionalized peptides via Cu(I)-mediated 1,3-dipolar cycloaddition, highlighting the compatibility of a terminal fluorine with this chemistry. capes.gov.br
Table 4: General Scheme for 1,3-Dipolar Cycloaddition of 1-Heptyne, 7-fluoro-
| Alkyne | 1,3-Dipole | Catalyst | Product |
|---|
This table presents the general transformation for the CuAAC reaction with 1-heptyne, 7-fluoro-.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. scielo.br Alkynes can act as dienophiles, leading to the formation of a cyclohexadiene ring system. Fluoroalkynes are known to participate in Diels-Alder reactions, and the electron-withdrawing nature of the fluorine atom can influence the reactivity of the alkyne as a dienophile. researchgate.netbeilstein-journals.org
The reaction of 1-heptyne, 7-fluoro- with a suitable diene, such as cyclopentadiene (B3395910) or furan, would be expected to yield a bicyclic adduct. The regioselectivity and stereoselectivity of the reaction would be governed by the electronic and steric properties of both the diene and the fluoroalkyne. scielo.brmasterorganicchemistry.com While specific studies on the Diels-Alder reactions of 1-heptyne, 7-fluoro- are not detailed in the available literature, research on similar fluorinated building blocks indicates that these reactions are a viable method for constructing complex fluorinated carbocycles and heterocycles. researchgate.netbeilstein-journals.org
Table 5: General Scheme for Diels-Alder Reaction of 1-Heptyne, 7-fluoro-
| Diene | Dienophile | Product Type |
|---|
This table illustrates the general concept of a Diels-Alder reaction involving 1-heptyne, 7-fluoro-.
Divergent Synthesis of Fluorinated Azacycles via Tetrafunctionalization
A notable application of fluoroalkynes, such as 1-heptyne, 7-fluoro-, is in the divergent synthesis of fluorinated azacycles. A chemo-, regio-, and stereoselective 1,2,3,4-tetrafunctionalization of polyfluoroalkynes has been developed for the construction of 5- to 7-membered (E)-1,2-difluorovinyl azacycles. rsc.orgresearchgate.net This method is significant as it proceeds without the need for transition metal catalysts or oxidizing reagents. rsc.orgresearchgate.net The fluorine atom acts as a detachable "activator," facilitating a [3–5 + 2]-annulation and defluorinative functionalization process with high selectivity. rsc.orgresearchgate.net
This synthetic strategy demonstrates a broad substrate scope and good tolerance for various functional groups, highlighting its potential for creating a diverse range of fluorinated skeletons with medicinal and biological relevance. rsc.orgresearchgate.net The utility of this technology is further underscored by its application in the late-stage modification of complex molecules and the multi-component 1,2-diamination of the fluoroalkyne. rsc.orgresearchgate.net
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. 1-Heptyne, 7-fluoro-, with its terminal alkyne and a functionalizable fluoroalkyl chain, is a versatile substrate for such transformations.
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing sp2-sp carbon-carbon bonds. wikipedia.orgmdpi.com This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The mechanism involves a catalytic cycle for both palladium and copper. The palladium cycle includes oxidative addition of the halide to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product. wikipedia.org
The Sonogashira coupling's versatility allows for its use in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgmdpi.com While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media. wikipedia.orgorganic-chemistry.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the reaction's efficiency. mdpi.comresearchgate.net For instance, the steric and electronic properties of phosphine (B1218219) ligands can be tuned to optimize the reaction for different substrates. researchgate.net
| Reaction | Catalyst System | Key Features | Substrates |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Amine base | Mild reaction conditions, formation of C(sp2)-C(sp) bonds. wikipedia.orgorganic-chemistry.org | Terminal alkynes, Aryl/vinyl halides. wikipedia.orgmdpi.com |
Beyond palladium, other transition metals can catalyze cross-coupling reactions involving alkyne substrates. While the Sonogashira reaction is prominent, related couplings can be achieved using different metal catalysts, sometimes offering alternative reactivity or selectivity. researchgate.net For example, iron-based catalysts have been explored for cross-coupling reactions. researchgate.net The choice of metal can influence the reaction mechanism and the tolerance of different functional groups. Transition metal-catalyzed cross-coupling reactions, in general, proceed through fundamental steps of oxidative addition, transmetalation, and reductive elimination. acs.orgchemie-brunschwig.ch The use of organozinc reagents in Negishi-type couplings represents another important class of these reactions. acs.orgchemie-brunschwig.ch
Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira Coupling)
Regioselective Functionalization of the Alkyne Unit
The alkyne moiety in 1-heptyne, 7-fluoro- is a site of rich chemical reactivity, allowing for a variety of regioselective functionalizations.
The synthesis of α-fluoroketones is a significant transformation due to the prevalence of this motif in pharmaceuticals. researchgate.net One method involves the gold-catalyzed reaction of alkynes with N-oxides, where an intermediate gold carbene is trapped by a fluoride (B91410) source. nih.gov Another approach is the rearrangement and fluorination of propargyl acetates to produce α-fluoroenones. sigmaaldrich.com The synthesis of α-fluoroenones can also be achieved from α-fluorovinyl Weinreb amides, which are accessible from fluorinated building blocks. nih.gov These methods often exhibit good yields and regioselectivity. sigmaaldrich.comnih.gov
| Product | Synthetic Method | Key Reagents | Reference |
| α-Fluoroketones | Gold-catalyzed addition of N-oxides to alkynes | Cationic gold catalyst, N-oxides, HF source | nih.gov |
| α-Fluoroenones | Rearrangement of propargyl acetates | Palladium catalyst, Fluorinating agent | sigmaaldrich.com |
| α-Fluoroenones | From α-fluorovinyl Weinreb amides | DBU | nih.gov |
The conversion of alkynes to fluorinated alkenes and alkanes provides access to important structural motifs. Monofluoroalkenes can be synthesized through various methods, including the palladium-catalyzed defluorinative coupling of difluoroethylene with aryl iodides. sci-hub.se A key step in some transformations leading to monofluoroalkenes is a β-fluoride elimination from an organometallic intermediate. sci-hub.senih.gov
The synthesis of gem-difluoroalkanes can be achieved from aldehydes and ketones using deoxofluorinating reagents. organic-chemistry.org Alternatively, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives presents a route to these compounds. organic-chemistry.org The conversion of 1,1-bistriflates to 1,1-difluoroalkanes via nucleophilic substitution with a fluoride source is another effective method. lookchem.com
Synthesis of α-Fluoroketones and α-Fluoroenones
Incorporation into Complex Molecular Architectures and Biomolecules
The unique structural features of 1-heptyne, 7-fluoro-, namely the terminal alkyne and the ω-fluoroalkyl chain, render it a valuable building block for the synthesis of complex organic molecules and for the modification of biomolecules. The terminal alkyne provides a reactive handle for a variety of coupling reactions, while the fluoroalkyl moiety can impart desirable physicochemical properties to the target structures, such as altered lipophilicity, metabolic stability, and binding characteristics. rsc.orgunipa.it This section details the utility of 1-heptyne, 7-fluoro- and its analogs in constructing intricate molecular frameworks and in bioconjugation applications.
The primary strategies for incorporating the 7-fluoroheptynyl moiety into larger structures involve metal-catalyzed cross-coupling reactions and cycloadditions. Of particular significance is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazole linkages under mild, biocompatible conditions. nih.govmdpi.com This reaction has been extensively exploited for the labeling of peptides and other biomolecules with reporter groups, including positron-emitting radionuclides for imaging purposes. nih.govresearchgate.net
A notable application is in the field of Positron Emission Tomography (PET), an in vivo imaging technique that relies on the detection of positron-emitting isotopes. nih.govmdpi.com The radionuclide fluorine-18 (B77423) (¹⁸F) is frequently used due to its favorable decay properties. mdpi.commdpi.com Long-chain ω-[¹⁸F]fluoroalkynes, which are close structural analogs of 1-heptyne, 7-fluoro-, have been successfully conjugated to azide-functionalized peptides. nih.gov This approach allows for the radiolabeling of biomolecules, enabling their use as imaging agents to study biological processes and for disease diagnosis. nih.govnih.gov
For instance, researchers have demonstrated the synthesis of ¹⁸F-labeled peptides by reacting ω-[¹⁸F]fluoroalkynes of varying chain lengths (e.g., butyne, pentyne, and hexyne) with peptides functionalized with an azido (B1232118) group, such as a 3-azidopropionyl moiety at the N-terminus. nih.govnih.gov These reactions typically proceed rapidly and with high radiochemical purity, highlighting the efficiency of the click chemistry approach for bioconjugation. nih.gov The choice of the fluoroalkyne chain length can influence the pharmacokinetic properties of the resulting radiolabeled peptide, affecting factors like tumor uptake and clearance rates. nih.gov
The following table summarizes representative examples of the conjugation of ω-[¹⁸F]fluoroalkynes to peptides via CuAAC, illustrating the general applicability of this method for molecules like 1-heptyne, 7-fluoro-.
| ω-[¹⁸F]Fluoroalkyne | Peptide Substrate | Reaction Time | Radiochemical Yield | Radiochemical Purity | Reference |
| [¹⁸F]Fluorobutyne | Azide-functionalized peptides | 10 min | Good | High (81-99%) | nih.gov |
| 5-[¹⁸F]Fluoro-1-pentyne | Azide-functionalized peptides | 10 min | 54-99% | High (81-99%) | nih.govmdpi.com |
| [¹⁸F]Fluorohexyne | Azide-functionalized peptides | 10 min | Good | High (81-99%) | nih.gov |
Beyond bioconjugation, the terminal alkyne of 1-heptyne, 7-fluoro- is a suitable reaction partner in other carbon-carbon bond-forming reactions for the assembly of complex molecular architectures. The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones, which are common substructures in natural products and biologically active compounds. beilstein-journals.orgnih.govwikipedia.org
Studies on the PKR with fluorinated alkynes have shown that the reaction is a viable strategy for constructing fluorinated polycyclic systems. beilstein-journals.orgnih.gov While specific examples utilizing 1-heptyne, 7-fluoro- are not extensively documented, the general principles derived from studies with other fluorinated alkynes are applicable. The electronic properties of the fluorinated alkyne can influence the regioselectivity of the cycloaddition. beilstein-journals.org The intramolecular version of the PKR is particularly useful for creating fused bicyclic systems with high stereocontrol. wikipedia.org The incorporation of a 7-fluoroheptyl side chain via this method could be a strategic approach to introduce this fluorinated motif into complex target molecules in drug discovery programs. unipa.it
The introduction of a fluorine atom into alkyl chains is a recognized strategy in medicinal chemistry to modulate a molecule's properties. unipa.it The use of building blocks like 1-heptyne, 7-fluoro- allows for the incorporation of a flexible, fluorinated aliphatic chain, which can influence a compound's membrane permeability, metabolic stability, and binding affinity to its biological target. rsc.orgunipa.it
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for characterizing the precise structure of "1-Heptyne, 7-fluoro-". Both proton (¹H) and fluorine (¹⁹F) NMR are employed to map the distinct chemical environments within the molecule.
The ¹H NMR spectrum of "1-Heptyne, 7-fluoro-" provides a detailed map of the hydrogen atoms along its seven-carbon chain. The terminal fluorine atom significantly influences the chemical shifts of nearby protons, a key feature for structural confirmation.
In a typical ¹H NMR spectrum, the protons are distinguished by their chemical shift (δ), multiplicity, and integration value. For "1-Heptyne, 7-fluoro-", the most deshielded proton, aside from the acetylenic proton, is the one on the carbon atom bonded to fluorine (C7). This is due to the strong electron-withdrawing effect of fluorine.
The acetylenic proton at the C1 position (H-1) is expected to appear as a triplet, owing to coupling with the two protons on the C3 carbon. The protons on the carbon adjacent to the fluorine atom (H-7) typically appear as a triplet of doublets, resulting from coupling with both the protons on the adjacent carbon (C6) and the fluorine atom itself. The signals for the remaining methylene (B1212753) protons in the alkyl chain (at C3, C4, C5, and C6) appear as multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for 1-Heptyne, 7-fluoro-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (C≡CH) | ~1.8 - 2.0 | t (triplet) | JH1-H3 ≈ 2.6 |
| H-3 (-CH₂-C≡C) | ~2.2 - 2.4 | dt (doublet of triplets) | JH3-H1, JH3-H4 |
| H-4, H-5, H-6 (-CH₂-) | ~1.4 - 1.8 | m (multiplet) | |
| H-7 (-CH₂-F) | ~4.4 - 4.6 | dt (doublet of triplets) | 2JH-F ≈ 47, 3JH-H ≈ 6 |
Note: Data are predicted based on established principles of NMR spectroscopy and comparison with similar structures.
¹⁹F NMR spectroscopy is exceptionally sensitive for detecting fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine nucleus in "1-Heptyne, 7-fluoro-" is highly characteristic of a primary fluoroalkane.
The ¹⁹F NMR spectrum for "1-Heptyne, 7-fluoro-" is expected to show a single signal, as there is only one fluorine environment in the molecule. This signal's multiplicity is determined by the coupling to adjacent protons. The fluorine atom couples with the two protons on the same carbon (C7), resulting in a triplet. This is referred to as a two-bond coupling (²JF-H). This primary characterization is crucial for confirming the terminal position of the fluorine atom. thermofisher.com For a simple acyclic molecule like 7-fluoro-1-heptyne, which lacks stereocenters, the analysis of stereoisomer ratios is not applicable.
Table 2: Predicted ¹⁹F NMR Spectral Data for 1-Heptyne, 7-fluoro-
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-7 (CH₂F ) | -215 to -225 | t (triplet) | 2JF-H7 ≈ 47 |
Note: Chemical shifts for ¹⁹F NMR are often referenced to a standard like CFCl₃ (0 ppm). The predicted shift is typical for a CH₂F group. wikipedia.org
¹H NMR for Proton Environments
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of "1-Heptyne, 7-fluoro-" and to analyze its fragmentation pattern upon ionization, which provides further structural evidence. The molecular formula is C₇H₁₁F, giving a monoisotopic mass of approximately 114.08 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. The fragmentation of the molecule is influenced by the presence of both the terminal alkyne and the fluorine atom. Common fragmentation pathways for terminal alkynes involve the loss of the terminal proton or cleavage of the propargylic bond. For fluoroalkanes, fragmentation can involve the loss of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF).
Key expected fragments for "1-Heptyne, 7-fluoro-" include:
[M-H]⁺ (m/z 113): Loss of the acidic acetylenic proton.
[M-F]⁺ (m/z 95): Loss of the fluorine atom.
[M-HF]⁺ (m/z 94): Elimination of hydrogen fluoride.
Cleavage along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
The fragmentation pattern serves as a molecular fingerprint, allowing for confirmation of the compound's identity when compared against spectral libraries or predicted patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "1-Heptyne, 7-fluoro-". The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
The most characteristic absorption bands for this molecule are:
C≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹, indicative of the terminal alkyne proton. cdnsciencepub.comnist.gov
C-H Stretch (sp³): Multiple bands in the region of 2850-2960 cm⁻¹, corresponding to the C-H bonds of the methylene groups in the alkyl chain. cdnsciencepub.com
C≡C Stretch: A weak to medium band around 2120 cm⁻¹, characteristic of the carbon-carbon triple bond in a terminal alkyne. cdnsciencepub.com
C-F Stretch: A strong band typically found in the 1000-1100 cm⁻¹ region, confirming the presence of the carbon-fluorine bond. cdnsciencepub.com
The presence of all these bands provides strong evidence for the structure of "1-Heptyne, 7-fluoro-".
Table 3: Characteristic Infrared Absorption Bands for 1-Heptyne, 7-fluoro-
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H | ~3300 | Strong, Sharp |
| Alkyl | C-H | 2850 - 2960 | Medium to Strong |
| Alkyne | C≡C | ~2120 | Weak to Medium |
| Fluoroalkane | C-F | 1000 - 1100 | Strong |
Source: Data compiled from general IR spectroscopy principles and specific findings for ω-fluoroalkynes. cdnsciencepub.comnist.gov
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography provides definitive, high-resolution three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of a compound. For "1-Heptyne, 7-fluoro-", which is a liquid at room temperature, obtaining a single crystal for analysis would require cryogenic techniques.
While a crystal structure for "1-Heptyne, 7-fluoro-" itself is not commonly reported, this technique is invaluable for determining the solid-state structure of its derivatives or related compounds. nih.gov For instance, if "1-Heptyne, 7-fluoro-" is used as a building block in the synthesis of more complex molecules, such as organometallic complexes or fluorinated pharmaceutical intermediates, X-ray crystallography can be used to unequivocally establish the connectivity and stereochemistry of the final product. chemrxiv.orgbeilstein-journals.org Such analyses confirm that the heptyne backbone and the fluorine atom have been incorporated into the new structure as intended. mdpi.com The structural data obtained, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. beilstein-journals.org
Research Challenges and Future Perspectives in 1 Heptyne, 7 Fluoro Research
Addressing Persistent Challenges in Regio- and Stereoselectivity Control
Several factors influence the outcome of these reactions, including steric and electronic effects of the reactants and catalysts, as well as reaction conditions such as temperature and solvent. numberanalytics.com For instance, in hydrofluorination reactions of alkynes, both E and Z isomers of the resulting vinyl fluorides can be formed, and achieving high selectivity for one over the other is a key challenge. nih.gov Recent advancements have shown that directing groups can be employed to guide the regioselective and stereoselective hydrofluorination of alkynes. nih.gov For example, Au(I)-catalyzed hydrofluorination has demonstrated that carbonyl groups can direct the reaction to yield Z-vinyl fluorides with high selectivity. nih.gov Similarly, the choice of catalyst and reaction conditions can influence the stereochemical outcome of alkyne hydrogenation, with different catalytic systems favoring the formation of either E- or Z-alkenes. rsc.org
Future research will likely focus on the development of more sophisticated catalytic systems and a deeper understanding of the interplay between substrate, catalyst, and reaction conditions to achieve predictable and high levels of regio- and stereocontrol in transformations of 1-heptyne, 7-fluoro- and other fluoroalkynes.
Development of Sustainable and Economical Fluorination Protocols
Traditional fluorination methods often rely on hazardous and expensive reagents, such as elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF), which pose significant safety and environmental concerns. nih.govnumberanalytics.com The development of sustainable and economical fluorination protocols is therefore a critical area of research. This includes the design of safer, more efficient, and environmentally benign fluorinating agents. numberanalytics.com
Recent efforts have focused on the use of alternative fluorine sources. For example, potassium bifluoride (KHF₂), a more easily handled solid, has been successfully used as a fluorinating agent in gold-catalyzed hydrofluorination of terminal alkynes. rsc.org Another approach involves "HF transfer" reactions, where a stable fluoroalkane acts as the HF donor, eliminating the need to handle corrosive HF reagents directly. chemrxiv.org For instance, BF₃·OEt₂ has been shown to catalyze the transfer of HF from 1-fluoroheptane (B1584036) to alkynes. chemrxiv.org
Furthermore, the development of catalytic methods that operate under mild conditions and reduce waste generation is a key aspect of sustainable chemistry. numberanalytics.com The use of transition-metal catalysts, for example, can enable fluorination reactions with improved efficiency and selectivity. beilstein-journals.org Future research will continue to explore novel and more sustainable fluorinating agents and catalytic systems to make the synthesis of compounds like 1-heptyne, 7-fluoro- more economical and environmentally friendly.
Expansion of Substrate Scope and Functional Group Tolerance in Catalytic Processes
A significant challenge in many catalytic reactions is the limited substrate scope and tolerance of various functional groups. rsc.org For reactions involving fluoroalkynes, it is crucial that the catalytic system is compatible with a wide range of functional groups to allow for the synthesis of complex and diverse molecules. researchgate.net For example, in the context of palladium-catalyzed reactions, a broad tolerance for valuable electrophilic functional groups such as cyclopropyl, trifluoromethyl, chloro, bromo, and nitrile has been demonstrated. researchgate.net
Recent advancements have shown that certain catalytic systems exhibit excellent functional group tolerance. For instance, a method for the tetrafunctionalization of fluoroalkynes has been developed that tolerates a broad substrate scope and various functional groups, providing a modular platform for accessing fluorinated skeletons of medicinal interest. researchgate.netrsc.org Similarly, copper-catalyzed trifluoromethylthiolation of alkynes proceeds under mild conditions with high functional group tolerance. beilstein-journals.org
Future research will aim to further expand the substrate scope of catalytic transformations involving 1-heptyne, 7-fluoro- and other fluoroalkynes. This will involve the design of more robust and versatile catalysts that can accommodate a wider variety of functional groups without loss of activity or selectivity. The ability to perform late-stage functionalization on complex molecules is a particularly important goal. rsc.org
Exploration of Novel Catalytic Systems and Reagents for Fluoroalkyne Transformations
The development of novel catalytic systems and reagents is paramount for advancing the chemistry of fluoroalkynes. numberanalytics.com Traditional methods often require harsh conditions or stoichiometric reagents, limiting their applicability. rsc.org Consequently, there is a continuous search for new catalysts and reagents that offer improved efficiency, selectivity, and milder reaction conditions. beilstein-journals.org
Recent breakthroughs include the use of gold catalysts for the hydrofluorination of alkynes. rsc.orgacs.org Gold(I) complexes, for example, have been shown to effectively catalyze the addition of HF to internal alkynes. acs.org Another innovative approach involves the use of photoredox catalysis for the trifluoromethylalkynylation of gem-difluoroalkenes, providing a simple route to α-trifluoromethyl alkynes. acs.org
The exploration of new reagents is also crucial. For instance, N-fluorobenzenesulfonimide (NFSI) and Selectfluor are examples of modern electrophilic fluorinating reagents that offer advantages over traditional ones. numberanalytics.com Additionally, novel HF-based reagents like (DMPU)·(HF)x and KHSO₄·(HF)x have been developed as more user-friendly alternatives to anhydrous HF. alfa-chemistry.com Future research will undoubtedly uncover new catalytic systems, potentially involving different transition metals or even metal-free organocatalysts, as well as more efficient and selective fluorinating agents for transforming 1-heptyne, 7-fluoro-. beilstein-journals.org
Uncovering New Reactivity Modes and Mechanistic Insights for Fluorine-Containing Alkynes
A deeper understanding of the reactivity and reaction mechanisms of fluorine-containing alkynes is essential for the rational design of new synthetic methods. numberanalytics.com The fluorine atom can act as a detachable "activator," enabling transformations that are not possible with non-fluorinated alkynes. rsc.orgrsc.org For example, the fluorine atom can be eliminated during a reaction, a process known as defluorinative functionalization, which opens up new synthetic possibilities. rsc.org
Mechanistic studies, often combining experimental work with computational calculations, are crucial for elucidating the intricate steps of these reactions. pku.edu.cn For instance, in the gold-catalyzed hydrofluorination of alkynes, mechanistic studies have shed light on the nature of the catalytically active species and the reaction pathway. researchgate.net Similarly, understanding the mechanism of thermal cyclotrimerizations of fluoroacetylenes has been advanced through density functional theory (DFT) investigations. pku.edu.cn
Uncovering new reactivity modes is an ongoing endeavor. For example, the use of fluoroalkynes as coupling partners in annulation reactions to construct azacycles represents a non-traditional approach that takes advantage of their unique reactivity. rsc.org Future research will continue to explore the fundamental reactivity of compounds like 1-heptyne, 7-fluoro-, aiming to discover novel transformations and gain a more profound understanding of their reaction mechanisms.
Strategic Applications in Synthetic Organic Chemistry and Chemical Biology
Fluoroalkynes, including 1-heptyne, 7-fluoro-, and their derivatives are valuable building blocks in synthetic organic chemistry and have significant potential in chemical biology. ontosight.ai The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making them attractive for drug design. ontosight.aimdpi.com
In synthetic organic chemistry, fluoroalkynes can be used to construct a wide variety of fluorine-containing molecules, such as fluorinated alkenes, ketones, and heterocyclic compounds. researchgate.netrsc.orgchemrxiv.org For example, 1,2,3-triazoles containing fluorine can be synthesized from α-fluoroalkyne surrogates and have applications in pharmaceuticals and materials science. chemrxiv.org
In chemical biology, the unique properties of fluorine make it a useful tool. For instance, ¹⁸F-labeled fluoroalkynes can be used in positron emission tomography (PET) imaging. nih.gov The synthesis of ¹⁸F-fluoroalkynes and their conjugation to peptides has been demonstrated, highlighting their potential as molecular probes. nih.gov Furthermore, the incorporation of fluorine-containing amino acids into peptides can influence their conformation and hydrolytic stability, which is of great interest in peptide-based drug discovery. mdpi.com Future applications of 1-heptyne, 7-fluoro- will likely leverage its unique properties for the synthesis of novel bioactive compounds and advanced materials.
Q & A
Q. What are the optimal synthetic routes for 7-fluoro-1-heptyne, and how can purity be validated?
Synthesis of 7-fluoro-1-heptyne typically involves fluorination of terminal alkynes or alkyne-functionalized precursors. For example, nucleophilic fluorination using KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) can introduce fluorine at the terminal position . Purity validation requires gas chromatography (GC) paired with mass spectrometry (MS) to confirm molecular weight and detect byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical to verify regioselectivity and rule out structural isomers .
Q. How can researchers characterize the electronic effects of the fluorine substituent on 7-fluoro-1-heptyne’s reactivity?
The inductive electron-withdrawing effect of fluorine can be analyzed via vibrational spectroscopy (IR) by comparing C≡C and C-F stretching frequencies with non-fluorinated analogs like 1-heptyne. Computational methods (e.g., density functional theory, DFT) provide bond dissociation energies and electrostatic potential maps to quantify electronic perturbations . Experimental validation involves monitoring reaction kinetics in cross-coupling reactions (e.g., Sonogashira coupling) to assess rate changes compared to unsubstituted alkynes .
Q. What spectral databases are reliable for identifying 7-fluoro-1-heptyne, and how should conflicting data be resolved?
Use authoritative databases like SciFinder, Reaxys, or NIST Chemistry WebBook. Cross-referencing with primary literature (e.g., Journal of Organic Chemistry) is essential. If spectral data conflicts (e.g., ¹⁹F NMR chemical shifts vary), replicate experiments under standardized conditions (solvent, temperature) and consult crystallographic data (if available) to resolve discrepancies .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for 7-fluoro-1-heptyne in multicomponent reactions?
A 2³ factorial design can systematically test variables like temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF). For example, in a Huisgen cycloaddition, response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing side reactions. Replicates and ANOVA ensure statistical validity .
Q. What experimental strategies address contradictions in reported fluorinated alkyne stability under ambient conditions?
Discrepancies in stability studies may arise from trace moisture or oxygen. Design controlled experiments using Schlenk-line techniques to isolate variables. Accelerated stability testing (e.g., thermogravimetric analysis, TGA) under inert vs. ambient atmospheres quantifies decomposition pathways. Publish raw datasets (e.g., via supplementary information) to enable peer validation .
Q. How can adversarial controls improve machine learning models predicting 7-fluoro-1-heptyne’s spectroscopic properties?
Train models on synthetic datasets with intentionally introduced confounding variables (e.g., incorrect solvent assignments). Adversarial validation tests whether models distinguish real vs. perturbed data. Pair predictions with experimental validation (e.g., comparing DFT-calculated vs. experimental ¹³C NMR shifts) to ensure robustness .
Q. What methodologies validate the environmental persistence of 7-fluoro-1-heptyne in biodegradation studies?
Use OECD 301F (manometric respirometry) to measure aerobic biodegradation. Compare with non-fluorinated analogs to isolate fluorine’s impact. LC-MS/MS monitors degradation intermediates, while quantum mechanical calculations (e.g., Hammett constants) predict hydrolysis rates. Collaborative studies across labs enhance reproducibility .
Methodological Frameworks for Research Design
Q. How can the FINER criteria refine hypotheses about 7-fluoro-1-heptyne’s applications in polymer chemistry?
Apply the FINER framework:
- Feasible : Assess scalability of fluorinated alkyne polymerization via pilot-scale reactors.
- Novel : Compare thermal stability of fluorinated vs. chlorinated polyalkynes.
- Ethical : Ensure waste management protocols for fluorine-containing byproducts.
- Relevant : Align with green chemistry principles (e.g., atom economy) .
Q. What role does PICO play in designing toxicity studies for 7-fluoro-1-heptyne?
- Population : In vitro models (e.g., human hepatocyte cell lines).
- Intervention : Exposure to 7-fluoro-1-heptyne (0.1–10 mM).
- Comparison : Non-fluorinated 1-heptyne.
- Outcome : Cytotoxicity (MTT assay) and oxidative stress markers (ROS detection). This structure ensures hypothesis-driven experimental design .
Data Presentation and Reproducibility
Q. How should researchers structure supplementary information to enhance reproducibility of 7-fluoro-1-heptyne studies?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
